(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile
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Overview
Description
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile is a heterocyclic compound that features a unique fusion of furan and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the furan and pyrazole rings. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-5-yl)thiourea: This compound shares the pyrazole core and exhibits similar biological activities.
1,3-Diphenyl-1H-pyrazol-4-yl)methylene: Another related compound with potential cytotoxic activity.
Uniqueness
What sets (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile apart is its unique fusion of furan and pyrazole rings, which may confer distinct biological properties and reactivity compared to other similar compounds .
Properties
CAS No. |
62639-68-3 |
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Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)acetonitrile |
InChI |
InChI=1S/C19H13N3O/c20-12-11-16-13-17-19(23-16)18(14-7-3-1-4-8-14)21-22(17)15-9-5-2-6-10-15/h1-10,13H,11H2 |
InChI Key |
CLWLZJWMAPBIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)CC#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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